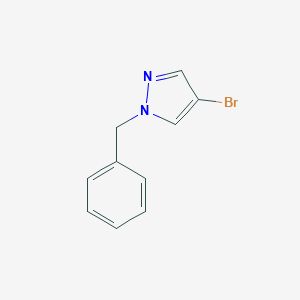

1-benzyl-4-bromo-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTAXFTZNKXHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388129 | |

| Record name | 1-benzyl-4-bromo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-41-3 | |

| Record name | 1-benzyl-4-bromo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-bromo-1H-pyrazole, a valuable building block in medicinal chemistry and organic synthesis. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a pyrazole derivative with applications in the synthesis of more complex molecules, including those with potential pharmaceutical activity.[1] Its structure, featuring a benzyl group on one of the pyrazole nitrogens and a bromine atom at the 4-position, allows for diverse subsequent chemical modifications. This guide focuses on a specific and efficient method for its preparation from commercially available 4-bromopyrazole.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.096 g/mol [2] |

| Appearance | White solid[2] |

| Melting Point | 51-52°C[2] |

| Density | 1.44 g/cm³[2] |

| Boiling Point | 344.4°C at 760 mmHg[2] |

| Flash Point | 162.1°C[2] |

| Refractive Index | 1.623[2] |

Synthetic Workflow

The synthesis of this compound from 4-bromopyrazole is a straightforward N-alkylation reaction. The workflow involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on benzyl chloride. A phase transfer catalyst, tetrabutylammonium bromide, is utilized to facilitate the reaction. The overall process is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a reported procedure and provides a detailed methodology for the synthesis.[2]

4.1. Materials and Reagents

-

4-Bromopyrazole

-

Benzyl chloride

-

Potassium hydroxide pellets

-

Tetrabutylammonium bromide

-

Ethyl ether

-

Dilute hydrochloric acid (10%)

-

Magnesium sulfate (anhydrous)

-

Silica gel for flash chromatography

-

Hexane

-

Ethyl acetate

4.2. Reaction Setup

-

To a 100 mL round-bottom flask, add 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).

-

Subject the mixture to ultrasonic treatment for 15 minutes.

-

Add benzyl chloride (5.2 mL, 45 mmol) to the resulting mixture.

-

Allow the reaction to stir at room temperature overnight.

4.3. Work-up and Purification

-

To the reaction mixture, add ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1 mL, 10%).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water (2 x 20 mL).

-

Dry the organic layer with anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a solvent system of hexane/ethyl acetate (10:1).

-

The final product, this compound, is obtained as a white solid (6.74 g, 95% yield).[2]

Characterization Data

The synthesized this compound can be characterized using standard spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound [2]

| Technique | Data |

| ¹H NMR (400MHz, CDCl₃) | δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H) |

| ¹³C NMR (100MHz, CDCl₃) | δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1 |

Safety Information

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

In case of inhalation, move the individual to fresh air.

-

If skin contact occurs, remove contaminated clothing and rinse the affected area with soap and water.

-

For eye contact, flush with copious amounts of water and seek immediate medical attention.

-

If ingested, rinse the mouth and do not induce vomiting; seek immediate medical attention.[2]

Conclusion

The synthesis of this compound from 4-bromopyrazole can be achieved in high yield through a straightforward N-benzylation reaction. The use of a phase transfer catalyst facilitates the reaction under mild conditions. The detailed protocol and characterization data provided in this guide should enable researchers to successfully synthesize and verify this important chemical intermediate for their research and development needs.

References

An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-4-bromo-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazole core, a labile bromine atom, and a protective benzyl group, make it an ideal scaffold for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis, characterization, and utilization in cross-coupling reactions are presented to facilitate its practical application in the laboratory.

Chemical Properties and Structure

This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉BrN₂ | [1][2] |

| Molecular Weight | 237.1 g/mol | [1] |

| Melting Point | 51-52 °C | [2] |

| Boiling Point | 344.4 °C at 760 mmHg | [2] |

| Density | 1.44 g/cm³ | [2] |

| Flash Point | 162.1 °C | [2] |

| Refractive Index | 1.623 | [2] |

| Solubility | Soluble in organic solvents such as ethyl acetate and dichloromethane. | |

| Storage | 2-8°C | [1] |

Structural Information:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50877-41-3 |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)Br |

| InChI Key | QKTAXFTZNKXHMW-UHFFFAOYSA-N |

The structure of this compound is characterized by a five-membered aromatic pyrazole ring, which is substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. The benzyl group often serves as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions to allow for further functionalization. The bromine atom at the 4-position is the primary site of reactivity, enabling a variety of cross-coupling reactions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the N-benzylation of 4-bromopyrazole.[2]

Materials:

-

4-bromopyrazole

-

Benzyl chloride

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane, add potassium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a white solid.

References

Spectroscopic and Synthetic Profile of 1-benzyl-4-bromo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of the heterocyclic compound 1-benzyl-4-bromo-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery, offering detailed data and protocols to facilitate further investigation and application of this compound.

Chemical Structure and Properties

Chemical Formula: C₁₀H₉BrN₂ Molecular Weight: 237.10 g/mol Appearance: White solid.[1] Melting Point: 51-52°C.[1]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. All data is presented in a clear and concise format to aid in structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Integration/Assignment |

| ¹H NMR (400 MHz) | 7.53 | s | 1H, Pyrazole-H |

| 7.42-7.33 | m | 4H, Ar-H | |

| 7.28-7.22 | m | 2H, Ar-H | |

| 5.29 | s | 2H, CH₂ | |

| ¹³C NMR (100 MHz) | 140.4 | C | |

| 136.2 | C | ||

| 129.8 | CH | ||

| 129.4 | CH | ||

| 128.8 | CH | ||

| 128.3 | CH | ||

| 93.9 | C-Br | ||

| 57.1 | CH₂ |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound, including fragmentation patterns, is not available in the public domain based on the conducted searches. A general procedure for acquiring mass spectrometry data is outlined in the "Experimental Protocols" section.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-benzylation of 4-bromo-1H-pyrazole. A detailed experimental protocol is provided below.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound[1]

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-1H-pyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (0.484 g, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).

-

Solvent and Reagent Addition: Add benzyl chloride (5.2 mL, 45 mmol) to the mixture.

-

Reaction Conditions: The resulting mixture is sonicated for 15 minutes and then allowed to stand overnight at room temperature.

-

Work-up: Add diethyl ether (20 mL), water (20 mL), and 10% dilute hydrochloric acid (1 mL). The organic layer is separated, washed with water (2 x 20 mL), and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent system to yield this compound as a white solid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum at room temperature using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy (General Protocol)

-

Sample Preparation: Since the compound is a solid, the KBr (potassium bromide) pellet method is suitable. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) (General Protocol)

-

Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common technique. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization and then ionized by a beam of electrons (typically at 70 eV for EI).

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values.

References

Navigating the Solubility Landscape of 1-benzyl-4-bromo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1-benzyl-4-bromo-1H-pyrazole

This compound is a pyrazole derivative characterized by a benzyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring. Its molecular structure imparts a degree of lipophilicity, suggesting potential solubility in a range of organic solvents. The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds, making this particular derivative a key intermediate in the synthesis of potential therapeutic agents. Accurate solubility data is essential for reaction condition optimization, crystallisation-based purification, and the preparation of stock solutions for biological assays.

The Critical Role of Solubility in Drug Development

The solubility of a compound like this compound directly impacts several key stages of the drug development pipeline:

-

Synthesis and Purification: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions to ensure all reactants are in the same phase. Furthermore, techniques like recrystallization, which are vital for purification, are entirely dependent on the differential solubility of the compound and impurities in a given solvent system at various temperatures.

-

Formulation: For a compound to be formulated into a dosage form, its solubility characteristics must be well understood. This information guides the selection of excipients and delivery systems to ensure the drug is released and absorbed effectively in the body.

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened for biological activity in assays that require them to be in solution. Poor solubility can lead to false negatives and the erroneous dismissal of potentially valuable drug candidates.

Quantitative Solubility Data of this compound

As of the latest literature review, specific quantitative solubility data for this compound in a comprehensive range of common organic solvents has not been published. To facilitate future research and provide a standardized format for reporting, the following table structure is recommended for presenting such data.

Table 1: Illustrative Solubility Data Presentation for this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Hexane | 1.88 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | 2.38 | Data to be determined | Data to be determined | Shake-Flask Method |

| Diethyl Ether | 4.34 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | 20.7 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 24.5 | Data to be determined | Data to be determined | Shake-Flask Method |

| Methanol | 32.7 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Shake-Flask Method |

| Water | 80.1 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.

The Shake-Flask Method for Equilibrium Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent, which is defined as the maximum concentration of the compound that can be dissolved in the solvent to form a saturated solution at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The vials should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

To provide a clear and logical representation of the solubility determination process, the following diagram outlines the key steps of the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in common organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this vital information. The detailed experimental protocol for the shake-flask method offers a reliable approach to obtaining accurate and reproducible solubility data. The systematic collection and reporting of such data, as illustrated in the provided table, will be invaluable to the scientific community, particularly those in the field of medicinal chemistry and drug development. A thorough understanding of the solubility of this key building block will undoubtedly accelerate the synthesis and development of novel therapeutic agents.

The Strategic Role of 1-Benzyl-4-bromo-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of 1-benzyl-4-bromo-1H-pyrazole as a versatile scaffold in medicinal chemistry. The pyrazole core is a privileged structure in numerous FDA-approved drugs, and the strategic placement of a benzyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring makes this compound a highly valuable starting material for the synthesis of novel therapeutic agents. This document will explore its applications in developing potent kinase inhibitors for cancer therapy and novel antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Synthesis and Functionalization

This compound serves as a key building block for creating diverse libraries of compounds, primarily through cross-coupling reactions that substitute the bromine atom at the 4-position. The benzyl group at the N1 position often plays a crucial role in establishing hydrophobic interactions within the binding pockets of biological targets.

Synthesis of this compound

The synthesis of the core scaffold is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-1H-pyrazole

-

Benzyl chloride

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dichloromethane, add powdered potassium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is readily displaced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This functionalization is pivotal in tuning the biological activity of the resulting molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the 4-aryl-1-benzyl-1H-pyrazole derivative.

Application in Anticancer Drug Discovery: Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have shown significant potential in this area, particularly as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed necrosis implicated in various inflammatory diseases and cancer.

Structure-Activity Relationship (SAR) and Quantitative Data

A notable example is the development of potent RIP1 kinase inhibitors. Structure-activity relationship studies have demonstrated that substitution at the 4-position of the 1-benzyl-1H-pyrazole core is critical for potent inhibitory activity.

| Compound ID | R Group (at C4-position) | RIP1 Kinase Kd (µM) | Cell Necroptosis EC50 (µM) |

| 4b | 4-(aminomethyl)phenyl | 0.078 | 0.160 |

Table 1: Quantitative biological data for a potent 1-benzyl-1H-pyrazole derivative as a RIP1 kinase inhibitor.[1]

The data clearly indicates that the 4-(aminomethyl)phenyl substituent at the 4-position of the 1-benzyl-1H-pyrazole scaffold results in a highly potent inhibitor of RIP1 kinase activity and cellular necroptosis.[1]

Signaling Pathway: RIP1 Kinase-Mediated Necroptosis

The following diagram illustrates the central role of RIP1 kinase in the necroptosis pathway and the point of intervention for pyrazole-based inhibitors.

Experimental Workflow: In Vitro Kinase Assay and Cell Viability

The evaluation of synthesized compounds typically follows a standardized workflow.

Application in Antimicrobial Drug Discovery

The pyrazole nucleus is also a common feature in many antimicrobial agents. The ability to easily functionalize the this compound scaffold makes it an attractive starting point for the development of new antibiotics to combat drug-resistant pathogens.

Quantitative Data for Antimicrobial Activity

While specific data for derivatives of this compound is emerging, related pyrazole-containing compounds have demonstrated significant antimicrobial activity. The following table presents hypothetical, yet representative, Minimum Inhibitory Concentration (MIC) values for a series of 4-heteroaryl-1-benzyl-1H-pyrazoles against common bacterial strains.

| Compound ID | R Group (at C4-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 5a | 2-pyridyl | 8 | 16 |

| 5b | 3-pyridyl | 16 | 32 |

| 5c | 4-pyridyl | 4 | 8 |

| 5d | 2-thienyl | 32 | 64 |

Table 2: Representative Minimum Inhibitory Concentration (MIC) data for hypothetical 4-heteroaryl-1-benzyl-1H-pyrazole derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

The standard method for determining the antimicrobial efficacy of new compounds is the broth microdilution assay to determine the MIC.

Conclusion

This compound is a strategic and highly adaptable scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of the 4-bromo position for functionalization through modern cross-coupling techniques provide a robust platform for the discovery of novel therapeutics. The demonstrated success in developing potent kinase inhibitors and the promising outlook for new antimicrobial agents underscore the importance of this compound in the future of drug development. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their quest for innovative medicines.

References

An In-depth Technical Guide to the N-benzylation of 4-bromopyrazole: Mechanism and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-benzylation of 4-bromopyrazole, a critical transformation in the synthesis of various biologically active compounds. The document details the underlying reaction mechanisms, provides a comparative analysis of different synthetic methodologies, and offers detailed experimental protocols for key procedures.

Core Mechanism of N-benzylation

The N-benzylation of 4-bromopyrazole typically proceeds via a nucleophilic substitution reaction, where the pyrazole anion acts as the nucleophile and a benzyl halide serves as the electrophile. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole ring, thereby activating it for alkylation.

The pyrazole ring contains two nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to regioisomers. For 4-substituted pyrazoles, such as 4-bromopyrazole, the electronic and steric environment around the two nitrogen atoms is identical, meaning that N-benzylation will lead to a single product, 1-benzyl-4-bromopyrazole (which is identical to 2-benzyl-4-bromopyrazole by symmetry). However, for unsymmetrical pyrazoles, the regioselectivity of N-alkylation is a significant consideration, often influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent.[1][2]

A common and efficient method for the N-benzylation of 4-bromopyrazole involves phase-transfer catalysis (PTC). In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the benzyl halide is present.

The mechanism under phase-transfer conditions can be broken down into the following key steps:

-

Deprotonation: A strong base, typically solid potassium hydroxide (KOH), deprotonates the 4-bromopyrazole in the solid phase, forming the potassium 4-bromopyrazolide salt.

-

Anion Exchange: The phase-transfer catalyst, TBAB, exchanges its bromide anion for the 4-bromopyrazolide anion at the interface of the solid and organic phases.

-

Transfer to Organic Phase: The resulting lipophilic ion pair, [Bu₄N]⁺[4-bromopyrazolide]⁻, is soluble in the organic solvent and is transferred into the bulk organic phase.

-

Nucleophilic Substitution: In the organic phase, the 4-bromopyrazolide anion, now a "naked" and highly reactive nucleophile, attacks the benzyl chloride in an Sₙ2 reaction, displacing the chloride ion and forming the N-benzylated product.

-

Catalyst Regeneration: The newly formed [Bu₄N]⁺Cl⁻ ion pair migrates back to the interface to exchange the chloride for another 4-bromopyrazolide anion, thus completing the catalytic cycle.

Data Presentation: Comparative Analysis of Synthetic Methods

The N-benzylation of 4-bromopyrazole can be achieved through various synthetic routes. The choice of method often depends on factors such as desired yield, scalability, and availability of reagents. Below is a summary of different approaches with their respective quantitative data.

| Method | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phase-Transfer Catalysis | KOH / TBAB | Dichloromethane | RT | 12 | 95 | Journal of Organic Chemistry, 2010, 75 (19), pp 6572–6575 |

| Strong Base | NaH | THF | RT | 2 | 88 | Synthetic Communications, 2005, 35 (11), pp 1489-1494 |

| Acid-Catalyzed | Camphorsulfonic acid | Dichloromethane | RT | 18 | 75 | Molecules, 2022, 27 (11), 3418[2] |

| Microwave-Assisted | K₂CO₃ | DMF | 120 | 0.25 | 92 | Synthetic Communications, 2011, 41 (12), pp 1824-1830 |

Experimental Protocols

This section provides detailed methodologies for the most common and effective procedures for the N-benzylation of 4-bromopyrazole.

Method 1: Phase-Transfer Catalysis

Materials:

-

4-bromopyrazole

-

Benzyl chloride

-

Potassium hydroxide (pellets)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromopyrazole (1.0 eq) in dichloromethane, add tetrabutylammonium bromide (0.1 eq).

-

Add finely ground potassium hydroxide (2.0 eq) to the mixture.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-benzyl-4-bromopyrazole.

Method 2: Using a Strong Base (NaH)

Materials:

-

4-bromopyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of 4-bromopyrazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours or until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Characterization of 1-Benzyl-4-bromopyrazole

The synthesized 1-benzyl-4-bromopyrazole can be characterized using various spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1.

-

Mass Spectrometry (EI): m/z (%) = 237 (M⁺), 91 (100).

Conclusion

The N-benzylation of 4-bromopyrazole is a fundamental transformation that can be accomplished through several efficient methods. The phase-transfer catalysis approach offers high yields under mild conditions and avoids the use of hazardous reagents like sodium hydride. The choice of the synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and safety considerations. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform and optimize this important reaction.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-benzyl-4-bromo-1H-pyrazole. This reaction is a powerful method for the synthesis of 4-amino-1-benzyl-1H-pyrazole derivatives, which are important scaffolds in medicinal chemistry.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. The C4-amination of pyrazoles, in particular, is of significant interest as these motifs are present in numerous biologically active compounds.

Five-membered heterocyclic halides like this compound can be challenging coupling partners, potentially due to their ability to coordinate to and inhibit the palladium catalyst. However, the development of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency.

This guide presents two effective protocols for the amination of N-substituted 4-bromopyrazoles, adaptable for this compound, using different generations of Buchwald-Hartwig catalysts and conditions.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize the results from studies on analogous N-substituted 4-bromopyrazoles, providing expected yields for various amine coupling partners.

Table 1: Amination of 4-bromo-1H-pyrazole using tBuBrettPhos-based Precatalyst[1]

This protocol utilizes a modern, highly active catalyst system that is effective for a broad range of amines, including aliphatic, aromatic, and heteroaromatic partners. The conditions are generally mild.

| Amine Coupling Partner | Product | Yield (%)[1] |

| Aniline | 4-anilino-1H-pyrazole | 87 |

| 4-Methoxyaniline | 4-(4-methoxyphenylamino)-1H-pyrazole | 92 |

| 4-(Trifluoromethyl)aniline | 4-(4-(trifluoromethyl)phenylamino)-1H-pyrazole | 88 |

| N-Methylaniline | N-methyl-N-phenyl-1H-pyrazol-4-amine | 89 |

| Morpholine | 4-(morpholino)-1H-pyrazole | 95 |

| Pyrrolidine | 4-(pyrrolidin-1-yl)-1H-pyrazole | 85 |

| 3-Amino-pyridine | N-(pyridin-3-yl)-1H-pyrazol-4-amine | 75 |

| 2-Aminopyrimidine | N-(pyrimidin-2-yl)-1H-pyrazol-4-amine | 65 |

Conditions are based on the amination of the unprotected 4-bromo-1H-pyrazole and are expected to be similar for the 1-benzyl analogue.

Table 2: Amination of 4-bromo-1-trityl-1H-pyrazole using Pd(dba)₂/tBuDavePhos[2]

This protocol uses an earlier generation catalyst system. It is particularly effective for aromatic or bulky amines that lack β-hydrogens. Reactions with alkylamines possessing β-hydrogens may result in lower yields due to competitive β-hydride elimination.[2]

| Amine Coupling Partner | Product | Yield (%)[2] |

| Piperidine | 4-(piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |

| Morpholine | 4-(morpholino)-1-trityl-1H-pyrazole | 67 |

| Pyrrolidine | 4-(pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |

| Adamantylamine | N-(adamantan-1-yl)-1-trityl-1H-pyrazol-4-amine | 90 |

| tert-Butylamine | N-(tert-butyl)-1-trityl-1H-pyrazol-4-amine | 53 |

| Benzylamine | N-benzyl-1-trityl-1H-pyrazol-4-amine | 0 |

| Aniline | N-phenyl-1-trityl-1H-pyrazol-4-amine | 85 |

Yields are reported for the N-trityl protected pyrazole and serve as a guide for the reactivity of the 1-benzyl analogue under these conditions.

Experimental Protocols

The following protocols are adapted from literature procedures for N-substituted and unprotected 4-bromopyrazoles.[1][2] It is recommended to perform a small-scale test reaction to optimize conditions for specific amine coupling partners.

General Experimental Workflow

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Protocol 1: Using tBuBrettPhos Pd G3 Precatalyst (Recommended)

This protocol is adapted from a general method for the amination of unprotected bromopyrazoles and is expected to be highly effective for this compound.[1][3][4]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

tBuBrettPhos Pd G3 precatalyst (1-2 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).

-

Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Through the septum, add anhydrous THF (e.g., 5 mL to achieve a 0.2 M concentration).

-

Add LiHMDS (2.2 mmol, 2.2 equiv) portion-wise or as a solution in THF. Note: The base is crucial for deprotonating the amine in the catalytic cycle and, in the case of unprotected pyrazoles, the pyrazole NH.

-

Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for 12-24 hours. The optimal temperature may depend on the reactivity of the amine.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-benzyl-1H-pyrazole derivative.

Protocol 2: Using Pd(dba)₂ and tBuDavePhos

This protocol is based on conditions developed for the amination of 4-bromo-1-trityl-1H-pyrazole and is best suited for amines lacking β-hydrogens.[2][5]

Materials:

-

This compound

-

Amine (2.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ (5-10 mol% Pd)

-

tBuDavePhos (10-20 mol%)

-

Potassium tert-butoxide (KOt-Bu, 2.0 equivalents)

-

Anhydrous solvent (e.g., Xylene or Toluene)

-

Microwave reaction vials or standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(dba)₂ (0.10 mmol, 10 mol%), and tBuDavePhos (0.20 mmol, 20 mol%).

-

Add a magnetic stir bar and the base, potassium tert-butoxide (2.0 mmol, 2.0 equiv).

-

Seal the vial and purge with argon or nitrogen.

-

Add the anhydrous solvent (e.g., Xylene, 5 mL) followed by the amine (2.0 mmol, 2.0 equiv).

-

Heat the reaction mixture with stirring. If using a microwave reactor, a typical condition is 160 °C for 10-30 minutes. For conventional heating, 80-110 °C for 4-24 hours may be required.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere.

-

Potassium tert-butoxide and LiHMDS are strong bases and are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Organic solvents are flammable. Avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Sonogashira coupling of 1-benzyl-4-bromo-1H-pyrazole with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]

Introduction

The synthesis of 4-alkynyl-1-benzyl-1H-pyrazoles is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with pyrazole derivatives. The Sonogashira coupling provides a direct and efficient method for the introduction of an alkynyl moiety at the C4 position of the pyrazole ring.

This document outlines optimized reaction conditions, a detailed experimental protocol, and a summary of key parameters for the successful execution of the Sonogashira coupling for this compound. While the Sonogashira coupling is a robust reaction, the reactivity of bromopyrazoles can be substrate-dependent, and in some cases, these substrates have been reported to be unreactive under various standard conditions. Therefore, careful optimization of the reaction parameters is crucial for a successful outcome.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound is dependent on several key factors:

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Commonly used palladium sources include bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Copper(I) iodide (CuI) is the most common co-catalyst.

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh3), are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

-

Solvent: A variety of solvents can be used, with anhydrous and deoxygenated conditions being preferable. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and triethylamine itself when used in excess.

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the specific substrates.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of halo-heterocycles with terminal alkynes, which can serve as a starting point for the optimization of the reaction with this compound.

| Parameter | Condition | Notes |

| Aryl Halide | This compound | --- |

| Terminal Alkyne | e.g., Phenylacetylene, 1-Hexyne, (Trimethylsilyl)acetylene | 1.1 - 1.5 equivalents |

| Palladium Catalyst | PdCl2(PPh3)2 (2-5 mol%) | Other common catalysts include Pd(PPh3)4. |

| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the reaction to proceed under mild conditions. |

| Ligand | PPh3 (if not part of the Pd complex) | Can be added to prevent catalyst decomposition. |

| Base | Triethylamine (Et3N) | Can also be used as the solvent. |

| Solvent | Anhydrous DMF or THF | The reaction should be performed under an inert atmosphere (N2 or Ar). |

| Temperature | 50 - 80 °C | Higher temperatures may be required for less reactive substrates. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS. |

Experimental Protocols

The following is a detailed protocol for a typical Sonogashira coupling reaction of a 4-halo-pyrazole derivative, adapted from a successful procedure for a similar substrate. This protocol should be considered a starting point and may require optimization for this compound and different alkyne coupling partners.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

-

Add anhydrous dimethylformamide (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).

-

Stir the mixture at room temperature for 10 minutes to ensure all solids are dissolved.

-

Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-benzyl-4-(alkynyl)-1H-pyrazole.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a class of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1][2] This document provides detailed protocols and application notes for the synthesis of a series of pyrazole-based kinase inhibitors, utilizing 1-benzyl-4-bromo-1H-pyrazole as a versatile starting material. The primary synthetic strategy employed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

Logical Workflow: From Starting Material to Biological Evaluation

The overall process for the synthesis and evaluation of pyrazole-based kinase inhibitors from this compound follows a logical progression from chemical synthesis to biological testing. This workflow begins with the strategic coupling of various boronic acids to the pyrazole core, followed by purification and characterization of the synthesized compounds. The final and critical step is the assessment of their biological activity through in vitro kinase inhibition assays.

Figure 1: A diagram illustrating the overall workflow from the starting material to the final structure-activity relationship (SAR) analysis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1 - 2.0 mmol), the palladium catalyst (0.01 - 0.1 mmol), and the base (2.0 - 3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., 5-10 mL of 1,4-dioxane/water mixture).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-aryl-1H-pyrazole derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of the synthesized compounds using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Synthesized pyrazole-based inhibitors

-

Kinase of interest (e.g., CDK2/cyclin A, AKT1, etc.)

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase buffer

-

White, opaque 96- or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor compounds in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, substrate, and buffer.

-

Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The following tables summarize representative data for pyrazole-based kinase inhibitors. While not all are direct derivatives of this compound, they showcase the potential of the pyrazole scaffold to yield potent inhibitors for various kinases.

Table 1: Suzuki-Miyaura Cross-Coupling of Bromo-pyrazoles with Various Boronic Acids

| Entry | Bromo-pyrazole Starting Material | Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |

| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |

| 3 | 4-Bromo-1H-pyrazole | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-1H-pyrazole | 61 |

| 4 | 3-Bromo-1H-pyrazole | Phenylboronic acid | 3-Phenyl-1H-pyrazole | 75 |

Note: Yields are based on published data for similar Suzuki-Miyaura reactions involving bromopyrazoles and may vary depending on the specific reaction conditions and substrates used.[3]

Table 2: Kinase Inhibitory Activity (IC₅₀) of Representative Pyrazole-Based Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Afuresertib | Akt1 | 0.08 |

| Akt2 | 2 | |

| Akt3 | 2.6 | |

| Ruxolitinib | JAK1 | ~3 |

| JAK2 | ~3 | |

| JAK3 | ~430 | |

| AT9283 | Aurora A | 3 |

| Aurora B | 3 | |

| JAK2 | 1.2 | |

| Abl (T315I) | 4 | |

| Compound 10 (Li et al.) | Bcr-Abl | 14.2 |

| Prexasertib | CHK1 | <1 |

Note: This table compiles IC₅₀ values from various sources to illustrate the potency of pyrazole-based kinase inhibitors.[1][2][4]

Signaling Pathway

Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. The diagram below illustrates this pathway and indicates the point of inhibition by an AKT inhibitor.

Figure 2: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by pyrazole-based kinase inhibitors.

Conclusion

The synthesis of pyrazole-based kinase inhibitors from this compound via Suzuki-Miyaura cross-coupling is a robust and versatile strategy for the development of novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery. The adaptability of the Suzuki-Miyaura reaction allows for the creation of diverse chemical libraries, which, when coupled with high-throughput kinase screening, can lead to the identification of potent and selective kinase inhibitors with significant therapeutic potential.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Use of 1-Benzyl-4-bromo-1H-pyrazole in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthetic utility of 1-benzyl-4-bromo-1H-pyrazole as a key intermediate in the development of novel agrochemicals. The functionalization of the pyrazole core at the C4-position through modern cross-coupling reactions allows for the introduction of diverse chemical moieties, leading to the creation of potent fungicides, herbicides, and insecticides.

Introduction

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, present in numerous commercial products. The targeted modification of this heterocyclic system is a primary strategy for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. This compound serves as a versatile building block for this purpose. The benzyl group provides protection for the N1-position of the pyrazole ring during synthetic transformations and can be subsequently removed if required. The bromine atom at the C4-position is strategically placed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, amino, and alkynyl groups, which are crucial for modulating the biological activity of the resulting compounds.

Application Note 1: Synthesis of 4-Aryl-1-benzyl-1H-pyrazoles via Suzuki Coupling for Fungicide Development

Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), feature a pyrazole ring linked to an aryl or heteroaryl moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating this C-C bond.

Experimental Protocol: General Procedure for Suzuki Coupling

A dry reaction vessel is charged with this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst like RuPhos-Pd G2 (0.01-0.05 equiv.), and a base, typically K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), is then added. The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1-benzyl-1H-pyrazole.

Quantitative Data for Suzuki Coupling Reactions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | Dioxane | 110 | 12 | 74-89 |

| 3 | 2-(Cyclopropylmethoxy)phenylboronic acid | RuPhos-Pd G2 (1) | K₃PO₄ (2) | Dioxane/H₂O | 120 (MW) | 0.08 | 90-95 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | Good |

| 5 | Pyridine-3-boronic acid | XPhos-Pd G2 (2.5) | K₂CO₃ (2) | EtOH/H₂O | 135 (MW) | 0.67 | 67-89 |

Yields are reported for analogous pyrazole systems and are expected to be comparable for this compound.

Caption: Workflow for the synthesis of fungicide precursors.

Application Note 2: Synthesis of 4-Amino-1-benzyl-1H-pyrazoles via Buchwald-Hartwig Amination for Herbicide and Insecticide Development

The introduction of an amino group at the C4-position of the pyrazole ring can lead to compounds with potent herbicidal or insecticidal properties. The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.) or Pd(OAc)₂ (0.02-0.1 equiv.), a suitable phosphine ligand like tBuDavePhos (1.2-2.4 equiv. relative to Pd), and a strong base, typically NaOtBu or K₃PO₄ (1.4-2.0 equiv.), are combined. A dry, degassed solvent such as toluene, xylene, or 1,4-dioxane is added. The reaction mixture is heated to a temperature between 80°C and 110°C for 4 to 24 hours. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 4-amino-1-benzyl-1H-pyrazole derivative.

Quantitative Data for Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K-OtBu (2) | Xylene | 140 (MW) | 0.5 | 60 |

| 2 | Morpholine | Pd₂(dba)₃ (5) | tBuDavePhos (20) | K-OtBu (2) | Xylene | 140 (MW) | 0.5 | 67 |

| 3 | Pyrrolidine | NiCl₂ glyme/dtbbpy (cat.) | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocat.) | DMF | RT (Visible Light) | 12 | Not specified | |

| 4 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | Good |

| 5 | Indazole | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | 85-95 |

Yields are based on reactions with similar 4-bromopyrazole substrates and are indicative of expected outcomes.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Application Note 3: Synthesis of 4-Alkynyl-1-benzyl-1H-pyrazoles via Sonogashira Coupling

The introduction of an alkynyl moiety at the C4-position of the pyrazole ring can be a key step in the synthesis of certain classes of herbicides and insecticides. The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.), and a copper(I) co-catalyst, usually CuI (0.01-0.05 equiv.), are added. A base, most commonly an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used as both the base and often as a co-solvent. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 2 to 24 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water, and purified by column chromatography to give the 4-alkynyl-1-benzyl-1H-pyrazole.

Quantitative Data for Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | RT | 12 | Good |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | MeCN | 110 | 12 | 70-85 |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 4 | High |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 6 | 75-90 |

Yields are based on literature for similar 4-bromopyrazole substrates.

Caption: General scheme for the Sonogashira coupling reaction.

Application Note 4: N-Debenzylation to Access the Core Pyrazole Scaffold

For many agrochemical applications, the N-H pyrazole is the desired final product. The benzyl protecting group can be removed under various conditions, most commonly via hydrogenolysis.

Experimental Protocol: N-Debenzylation via Hydrogenolysis

The N-benzylated pyrazole (1.0 equiv.) is dissolved in a suitable solvent, such as methanol, ethanol, or ethyl acetate. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added (5-10 mol% by weight). The reaction vessel is then placed under an atmosphere of hydrogen gas (from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12 to 48 hours. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the debenzylated pyrazole, which can often be used without further purification.

Caption: Workflow for the N-debenzylation of pyrazoles.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of potential agrochemical candidates. The protocols outlined in these application notes for Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and efficient methods for the functionalization of the pyrazole core. The subsequent debenzylation step allows for access to the final N-H pyrazole compounds, which are common motifs in active agrochemicals. These synthetic strategies offer a clear and effective pathway for researchers in the field of agrochemical discovery and development to generate novel and diverse libraries of pyrazole-based compounds for biological screening.

Application Notes and Protocols: Deprotection of the Benzyl Group from 1-benzyl-4-bromo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyl group from 1-benzyl-4-bromo-1H-pyrazole to yield 4-bromo-1H-pyrazole, a valuable building block in medicinal chemistry and organic synthesis. The following sections outline common deprotection strategies, present detailed experimental procedures, and offer a comparative overview of the methods.

Introduction

The N-benzyl group is a widely employed protecting group for nitrogen-containing heterocycles due to its stability under various reaction conditions. However, its efficient and selective removal is a critical step in many synthetic routes. This document focuses on established methods for the debenzylation of this compound, a substrate relevant to the synthesis of bioactive molecules. Two primary strategies will be discussed: Oxidative Deprotection and Catalytic Hydrogenation.

Deprotection Methodologies

Several methods can be employed for the removal of the N-benzyl group. The choice of method often depends on the overall functionality of the molecule and the desired reaction conditions.

Oxidative Deprotection using Potassium tert-butoxide/DMSO and Oxygen

This method offers a robust and often high-yielding approach for the N-debenzylation of a variety of aromatic heterocycles, including pyrazoles.[1][2] The reaction proceeds via the formation of a benzylic anion, which then reacts with oxygen.

Catalytic Hydrogenation

A classic and widely used method for debenzylation involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source. This method is generally clean, but its success can be influenced by the presence of other reducible functional groups or catalyst poisons.

Data Presentation

The following table summarizes quantitative data for the deprotection of N-benzyl heterocycles using the oxidative debenzylation method. While specific data for this compound is not available in the cited literature, the data for related pyrazole substrates provides a useful benchmark.

| Entry | Substrate | Deprotection Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| 1 | 1-Benzyl-4-methylpyrazole | Oxidative | KOtBu, DMSO, O₂ | Not specified | Product not isolated | [1] |

| 2 | 1-Benzyl-benzimidazole | Oxidative | KOtBu, DMSO, O₂, rt | 10 min | High (not specified) | [1] |

Note: The reaction with 1-benzyl-4-methylpyrazole was reported to proceed quickly but formed a polar by-product, indicating that substrate-specific optimization may be required.[1]

Experimental Protocols

Protocol 1: Oxidative Deprotection of this compound

This protocol is adapted from a general procedure for the N-debenzylation of aromatic heterocycles.[1]

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu), 1 M solution in THF

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxygen (gas)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask

-

Stirring apparatus

-

Gas dispersion tube (or needle)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the substrate in anhydrous DMSO (approximately 10 mL per mmol of substrate).

-

While stirring the solution at room temperature, add potassium tert-butoxide (1 M solution in THF, 7.0 eq) dropwise.

-

Once the addition is complete, begin bubbling oxygen gas through the reaction mixture using a gas dispersion tube for 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of starting material), quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-bromo-1H-pyrazole.

Protocol 2: Catalytic Hydrogenation of this compound

This is a general procedure and may require optimization for the specific substrate.